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molecular formula C12H14N2 B8461434 (+/-) 6,7,8,9-Tetrahydropyrido[1,2-alpha]indol-7-amine

(+/-) 6,7,8,9-Tetrahydropyrido[1,2-alpha]indol-7-amine

Cat. No. B8461434
M. Wt: 186.25 g/mol
InChI Key: YQUVGZKUPJNQSI-UHFFFAOYSA-N
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Patent
US08637541B2

Procedure details

To a solution of (+/−) 7-azido-6,7,8,9-tetrahydropyrido[1,2-α]indole from Step 8 in MeOH (0.1 M) was added 10% palladium on carbon (200 mg per g of substrate). The reaction mixture was flushed a few times with hydrogen and then stirred overnight at rt under a 1 atmosphere pressure of hydrogen. The reaction mixture was diluted with CH2Cl2 and was filtered through Celite, the cake was washed with EtOAc and the filtrate concentrated under vacuum. The residue was purified by column chromatography on silica gel eluting with CH2Cl2/MeOH/NH4OH (100:0:0 to 89:10:01) to give the title compound (81%) as a brown gum.
Name
(+/−) 7-azido-6,7,8,9-tetrahydropyrido[1,2-α]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:16][N:8]2[C:9]3[C:14]([CH:15]=[C:7]2[CH2:6][CH2:5]1)=[CH:13][CH:12]=[CH:11][CH:10]=3)=[N+]=[N-]>CO.[Pd]>[CH:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:14]=1[CH:15]=[C:7]1[CH2:6][CH2:5][CH:4]([NH2:1])[CH2:16][N:8]12

Inputs

Step One
Name
(+/−) 7-azido-6,7,8,9-tetrahydropyrido[1,2-α]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1CCC=2N(C3=CC=CC=C3C2)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at rt under a 1 atmosphere pressure of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed a few times with hydrogen
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
the cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with CH2Cl2/MeOH/NH4OH (100:0:0 to 89:10:01)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=C2C=C3N(C2=CC=C1)CC(CC3)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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